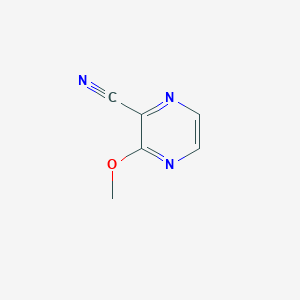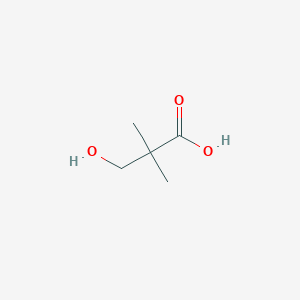
10-Hydroxy-10-phenyl-9(10H)-anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-10-phenyl-9(10H)-anthracenone, also known as 9(10H)-anthracenone, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biological molecules, leading to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 10-Hydroxy-10-phenyl-9(10H)-anthracenone depend on the specific application and experimental conditions. In general, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. Other potential effects include the modulation of gene expression, the inhibition of enzyme activity, and the disruption of cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 10-Hydroxy-10-phenyl-9(10H)-anthracenone for lab experiments is its versatility. It can be used in a wide range of applications, from basic research to drug development. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is its dependence on light for activation, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 10-Hydroxy-10-phenyl-9(10H)-anthracenone. Some possible areas of focus include the development of new synthetic methods, the optimization of existing applications, and the exploration of new applications in areas such as materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of 10-Hydroxy-10-phenyl-9(10H)-anthracenone can be achieved through several methods, including the Friedel-Crafts acylation of anthracene with benzoyl chloride, the reaction of anthracene with phenyl magnesium bromide followed by oxidation, and the reaction of anthracene with phenylacetic acid followed by cyclization. Each of these methods has its advantages and limitations, and the choice of method depends on the desired yield, purity, and properties of the final product.
Applications De Recherche Scientifique
10-Hydroxy-10-phenyl-9(10H)-anthracenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other organic compounds. Its unique chemical properties make it a valuable tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
Propriétés
Numéro CAS |
5146-30-5 |
|---|---|
Nom du produit |
10-Hydroxy-10-phenyl-9(10H)-anthracenone |
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
10-hydroxy-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H14O2/c21-19-15-10-4-6-12-17(15)20(22,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,22H |
Clé InChI |
GPYIJEJINDRVKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Autres numéros CAS |
5146-30-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
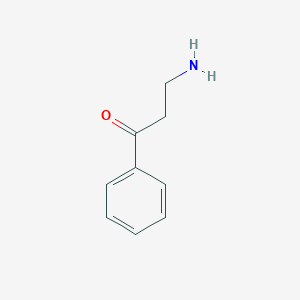
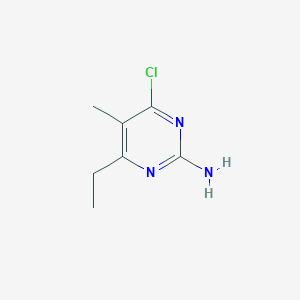
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
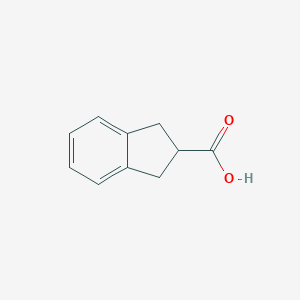
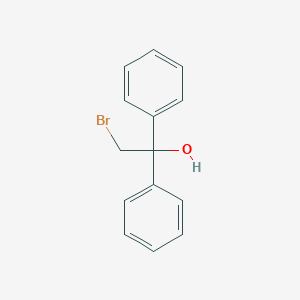
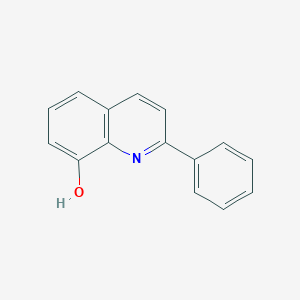
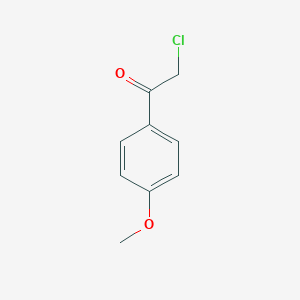
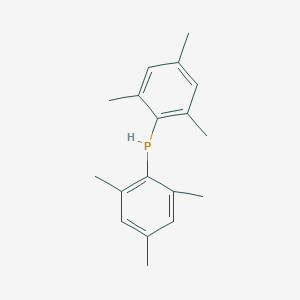
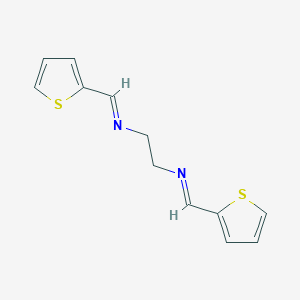
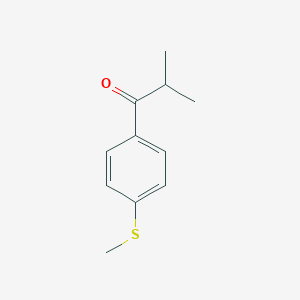
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
